Unii-G22T722chh

Vue d'ensemble

Description

Unii-G22T722chh is a synthetic peptide, composed of amino acids, that has been used in a variety of laboratory experiments. It is a small molecule that can be used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. This peptide has been used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. The purpose of

Mécanisme D'action

Unii-G22T722chh acts as an agonist of the G protein-coupled receptor (GPCR) family. When the peptide binds to the GPCR, it triggers a cascade of events that results in the activation of the receptor. This activation results in the production of second messengers, such as cyclic AMP (cAMP), which can then act on other intracellular targets.

Biochemical and Physiological Effects

Unii-G22T722chh has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of ion channels, including calcium and potassium channels. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have an effect on the expression of genes involved in cell proliferation and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

Unii-G22T722chh is a useful tool for laboratory experiments due to its small size and low cost. It is also easy to synthesize and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the concentration of the peptide in a solution, as it is prone to degradation. Additionally, it can be difficult to study the effects of the peptide on a cellular level, as it is difficult to control the concentration of the peptide in a cell culture.

Orientations Futures

The use of Unii-G22T722chh in laboratory experiments is likely to continue to expand in the future. It is likely that it will be used in a variety of experiments to study protein-protein interactions, protein folding, and protein-ligand interactions. Additionally, it is likely that it will be used to study the effects of drugs on a cellular level, as well as to study the biochemical and physiological effects of drugs. Finally, it is likely that it will be used to study the effects of peptides on gene expression.

Méthodes De Synthèse

Unii-G22T722chh is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the assembly of peptide sequences on a solid support, such as a resin or a polymer, using a series of chemical reactions. The peptide is then cleaved from the solid support, and the desired product is isolated. This method is advantageous because it allows for the synthesis of complex peptide sequences in a relatively short period of time.

Applications De Recherche Scientifique

Unii-G22T722chh is a useful tool for studying the structure and function of proteins, as well as for studying the biochemical and physiological effects of drugs. It has been used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. It has also been used as a model peptide for studying protein-protein interactions, protein folding, and protein-ligand interactions.

Propriétés

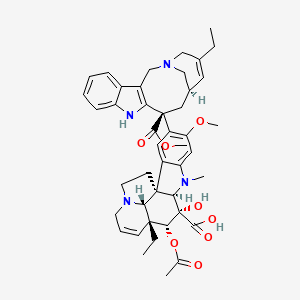

IUPAC Name |

(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N4O8/c1-7-26-18-27-21-43(40(52)55-6,35-29(24-47(22-26)23-27)28-12-9-10-13-32(28)45-35)31-19-30-33(20-34(31)54-5)46(4)37-42(30)15-17-48-16-11-14-41(8-2,36(42)48)38(56-25(3)49)44(37,53)39(50)51/h9-14,18-20,27,36-38,45,53H,7-8,15-17,21-24H2,1-6H3,(H,50,51)/t27-,36-,37+,38+,41+,42+,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBBXOKBKJHDOK-LMCLQTFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-G22T722chh | |

CAS RN |

220137-33-7 | |

| Record name | 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220137337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DEOXY-3,4-DIDEHYDRO-8,24-DINORVINCALEUKOBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22T722CHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.